molecular formula C8H7N2NaO3 B13396173 sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13396173
M. Wt: 202.14 g/mol
InChI Key: LRRYFHNJQIJOSH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves the following steps :

    Starting Material: Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is used as the starting material.

    Reaction Conditions: The starting material is subjected to a series of reactions, including cross-coupling with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization.

    Purification: The crude product is washed with cold isopropyl alcohol (IPA) and toluene, followed by drying under vacuum with a nitrogen sweep overnight.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate include :

    Pyrimidinone Acid Sodium Salt: Shares a similar core structure but with different substituents.

    Vibegron: A pyrrolo[1,2-a]pyrimidine derivative with distinct biological activities.

    Pyrrolo[1,2-a]pyrazines: Compounds with a similar pyrrolo core but different functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7N2NaO3

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N2O3.Na/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1

InChI Key

LRRYFHNJQIJOSH-UHFFFAOYSA-M

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)[O-].[Na+]

Origin of Product

United States

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